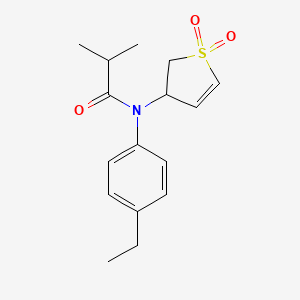

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide is a synthetic organic compound featuring a 2,3-dihydrothiophen ring system with a sulfone (1,1-dioxido) group, an N-linked 4-ethylphenyl substituent, and an isobutyramide moiety.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c1-4-13-5-7-14(8-6-13)17(16(18)12(2)3)15-9-10-21(19,20)11-15/h5-10,12,15H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLAWIWPZAMIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxido moiety, which enhances its reactivity and potential interactions with biological targets. Its molecular formula is C16H19N2O3S. The presence of both the thiophene and aromatic phenyl groups suggests possible interactions with various biological macromolecules.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity across various assays:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In vitro studies suggest it inhibits the growth of several bacterial strains, potentially through disruption of cell wall synthesis or inhibition of key metabolic pathways.

- Anticancer Properties : Research indicates that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing cytotoxic effects that may be attributed to apoptosis induction or cell cycle arrest.

- Cholesterol Regulation : Similar compounds have been investigated for their ability to modulate lipid profiles. While specific data for this compound is limited, its structural analogs have demonstrated effectiveness in increasing HDL cholesterol levels in animal models .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. This inhibition can lead to altered cellular responses and therapeutic effects.

- Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways that affect cell proliferation and survival.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Benzothiazole derivatives | Contains sulfur heterocycles | Antimicrobial | Different heterocycle |

| Benzimidazole derivatives | Similar nitrogen-containing rings | Anticancer | Different nitrogen positioning |

| Thiophene-based drugs | Contains thiophene rings | Various activities | Unique dioxido functionality |

This table highlights how the unique structural features of this compound may confer distinct biological activities compared to structurally similar compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains, suggesting strong antimicrobial potential.

- Cytotoxicity in Cancer Cells : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity.

- Lipid Profile Modulation : In animal models simulating dyslipidemia, administration of the compound resulted in a statistically significant increase in HDL levels compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Groups

The compound’s uniqueness lies in its combination of a sulfonated dihydrothiophen ring, aromatic substituents, and an isobutyramide group. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacological Properties

- However, the 4-ethylphenyl group may counterbalance this by enhancing lipophilicity, similar to the 2-fluorobenzyl group in ’s compound .

- Metabolic Stability : The isobutyramide moiety’s steric bulk could reduce metabolic degradation compared to simpler amides (e.g., N-(3-methylbutyl)propanamide), which are volatile and prone to enzymatic hydrolysis .

- Bioactivity : The 4-ethylphenyl group may favor interactions with hydrophobic binding pockets in biological targets, contrasting with the 4-fluorophenyl group in ’s compound, which could alter electronic properties and receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.